2,4-Dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde
Overview
Description
2,4-Dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde is a heterocyclic compound that features a pyrazole ring with various substituents, including a phenyl group, two methyl groups, an aldehyde group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 2,4-Dimethyl-5-oxo-1-phenylpyrazole-3-carboxylic acid.
Reduction: 2,4-Dimethyl-5-hydroxy-1-phenylpyrazole-3-carbaldehyde.
Substitution: 2,4-Dimethyl-5-oxo-1-(4-nitrophenyl)pyrazole-3-carbaldehyde.
Scientific Research Applications
2,4-Dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde is not fully understood. its biological activity is thought to be related to its ability to interact with various molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl-5-oxo-1-(4-nitrophenyl)pyrazole-3-carbaldehyde
- 2,4-Dimethyl-5-oxo-1-(4-methoxyphenyl)pyrazole-3-carbaldehyde
- 2,4-Dimethyl-5-oxo-1-(4-chlorophenyl)pyrazole-3-carbaldehyde
Uniqueness
2,4-Dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an aldehyde and a ketone group allows for diverse chemical reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,4-dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(8-15)13(2)14(12(9)16)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLPJDPHUWEVGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N(C1=O)C2=CC=CC=C2)C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368473 | |
Record name | 2,4-dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91485-64-2 | |
Record name | 2,4-dimethyl-5-oxo-1-phenylpyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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